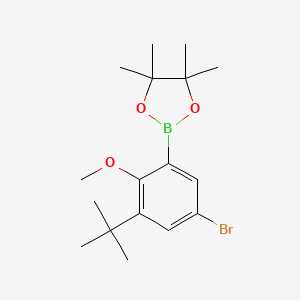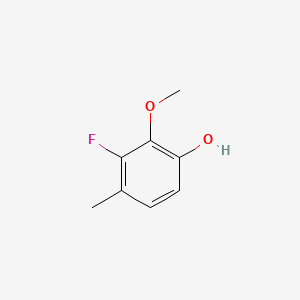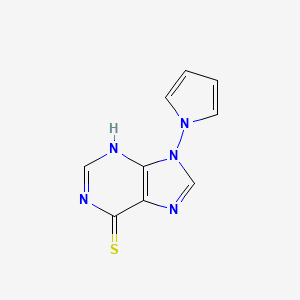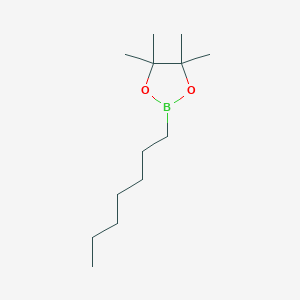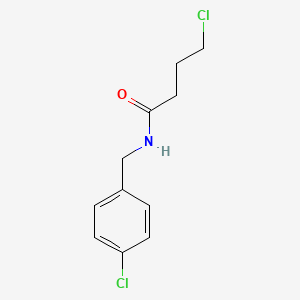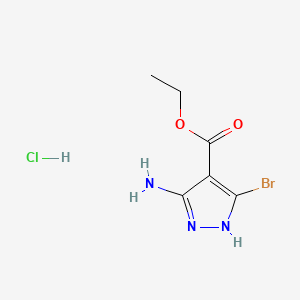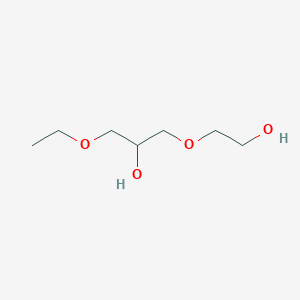
2,8-Difluoro-S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,8-Difluoro-S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate is a powerful electrophilic trifluoromethylating agent. This compound is known for its high thermal stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in the field of organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Difluoro-S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate typically involves a one-pot method. This method starts with 3,3’-difluorobiphenyl, which undergoes a series of reactions including trifluoromethylation and subsequent treatment with triflic anhydride . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is designed to be efficient and environmentally friendly, minimizing waste and energy consumption. The use of recyclable reagents and solvents further enhances the sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2,8-Difluoro-S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate primarily undergoes electrophilic trifluoromethylation reactions. It reacts with various nucleophilic substrates such as carbanions, (hetero)aromatics, alkenes, alkynes, thiols, sulfinates, and phosphines .
Common Reagents and Conditions: Common reagents used in these reactions include triflic anhydride, trifluoromethanesulfonic acid, and trifluoroacetic anhydride. The reactions are typically carried out under mild conditions, often at room temperature, to ensure high selectivity and yield .
Major Products: The major products formed from these reactions are trifluoromethylated compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Wissenschaftliche Forschungsanwendungen
2,8-Difluoro-S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate has a wide range of applications in scientific research. In chemistry, it is used as a reagent for introducing trifluoromethyl groups into organic molecules, which can significantly alter their chemical and physical properties . In biology and medicine, trifluoromethylated compounds are often used as probes or drugs due to their enhanced metabolic stability and bioavailability . In industry, this compound is used in the synthesis of advanced materials with unique properties .
Wirkmechanismus
The mechanism of action of 2,8-Difluoro-S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate involves the transfer of the trifluoromethyl group to a nucleophilic substrate. This process is facilitated by the high electrophilicity of the compound, which is enhanced by the presence of fluorine atoms on the dibenzothiophenium ring . The molecular targets and pathways involved in this mechanism are primarily related to the formation of carbon-fluorine bonds, which are highly stable and resistant to metabolic degradation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- S-(trifluoromethyl)dibenzothiophenium triflate
- S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV)
- 2,3,7,8-tetrafluoro-S-(trifluoromethyl)dibenzothiophenium triflate
Uniqueness: Compared to similar compounds, 2,8-Difluoro-S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate offers higher thermal stability and reactivity. The presence of fluorine atoms at specific positions on the dibenzothiophenium ring enhances its electrophilicity, making it a more efficient reagent for trifluoromethylation reactions .
Eigenschaften
Molekularformel |
C13H6BF9S |
|---|---|
Molekulargewicht |
376.05 g/mol |
IUPAC-Name |
2,8-difluoro-5-(trifluoromethyl)dibenzothiophen-5-ium;tetrafluoroborate |
InChI |
InChI=1S/C13H6F5S.BF4/c14-7-1-3-11-9(5-7)10-6-8(15)2-4-12(10)19(11)13(16,17)18;2-1(3,4)5/h1-6H;/q+1;-1 |
InChI-Schlüssel |
OBTFBTMRNFSIFQ-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](F)(F)(F)F.C1=CC2=C(C=C1F)C3=C([S+]2C(F)(F)F)C=CC(=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


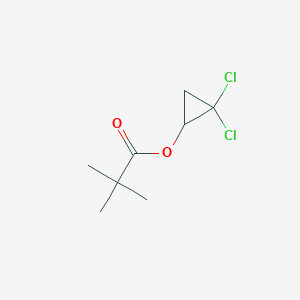

![3-(4-Methoxy-2-methyl-phenyl)-2,5-dimethyl-pyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B14017614.png)

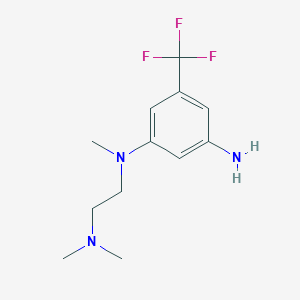
![(2R)-2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B14017631.png)
